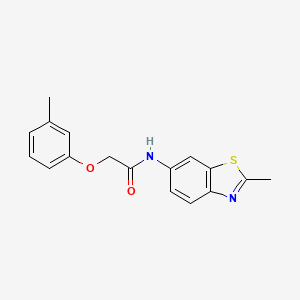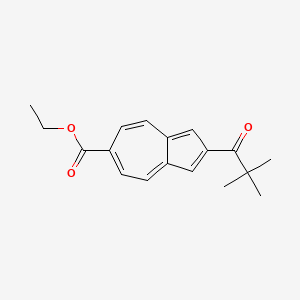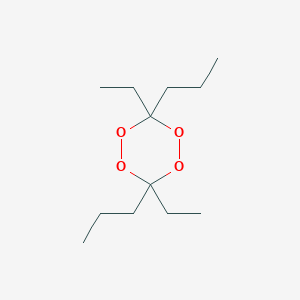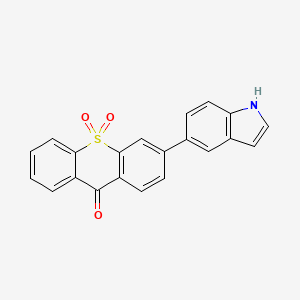![molecular formula C24H32Cl2O5Si2 B14180557 1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane CAS No. 920743-93-7](/img/structure/B14180557.png)
1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane is an organosilicon compound characterized by the presence of two 4-chlorophenyl groups attached to a silicon backbone through ethenyl linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane typically involves the reaction of 4-chlorobenzaldehyde with a silicon-containing reagent under specific conditions. One common method is the Witting-Horner reaction, which involves the use of phosphonium ylides to form the ethenyl linkages . The reaction conditions often include the use of a base such as sodium hydride and an inert solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can occur, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
科学的研究の応用
1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The ethenyl linkages and phenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity.
類似化合物との比較
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Shares structural similarities but differs in its applications and environmental impact.
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene: A metabolite of DDT with similar structural features.
Uniqueness
1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane is unique due to its silicon backbone and tetraethoxy groups, which confer distinct chemical and physical properties. These features make it suitable for specialized applications in materials science and other fields.
特性
CAS番号 |
920743-93-7 |
|---|---|
分子式 |
C24H32Cl2O5Si2 |
分子量 |
527.6 g/mol |
IUPAC名 |
2-(4-chlorophenyl)ethenyl-[2-(4-chlorophenyl)ethenyl-diethoxysilyl]oxy-diethoxysilane |
InChI |
InChI=1S/C24H32Cl2O5Si2/c1-5-27-32(28-6-2,19-17-21-9-13-23(25)14-10-21)31-33(29-7-3,30-8-4)20-18-22-11-15-24(26)16-12-22/h9-20H,5-8H2,1-4H3 |
InChIキー |
QQGWBMOWJZXZIM-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C=CC1=CC=C(C=C1)Cl)(OCC)O[Si](C=CC2=CC=C(C=C2)Cl)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



silane](/img/structure/B14180491.png)
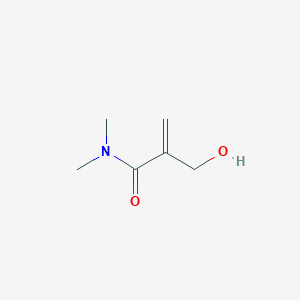

![Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane](/img/structure/B14180503.png)
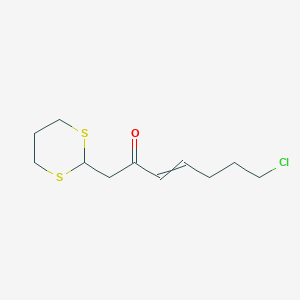
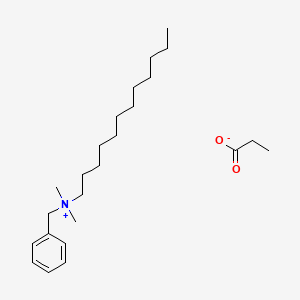
![methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate](/img/structure/B14180516.png)
![4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine](/img/structure/B14180529.png)
